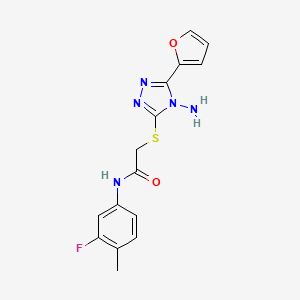![molecular formula C19H25NO3 B12135596 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)
1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is a complex organic compound with a unique structure that combines a benzyl group, a hydroxyethyl group, and a methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol typically involves multiple steps. One common method includes the reaction of benzylamine with 2-chloroethanol to form benzyl(2-hydroxyethyl)amine. This intermediate is then reacted with 3-(2-methylphenoxy)propan-2-ol under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzyl group can be reduced to form a simpler alkyl chain.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products:
Oxidation: Benzyl(2-hydroxyethyl)amine derivatives.
Reduction: Simplified alkyl chains.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group can participate in hydrogen bonding, while the benzyl and phenoxy groups contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-[Benzyl(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.
1-[Benzyl(2-hydroxyethyl)amino]-3-(4-methylphenoxy)propan-2-ol: Similar structure but with the methyl group in a different position.
Uniqueness: 1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
Molekularformel |
C19H25NO3 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO3/c1-16-7-5-6-10-19(16)23-15-18(22)14-20(11-12-21)13-17-8-3-2-4-9-17/h2-10,18,21-22H,11-15H2,1H3 |
InChI-Schlüssel |
XLVAQTLETWDYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)



![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)
